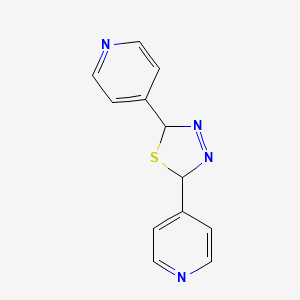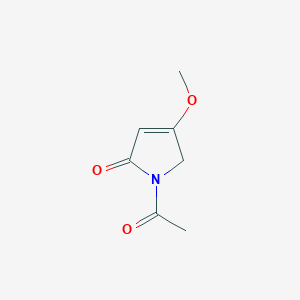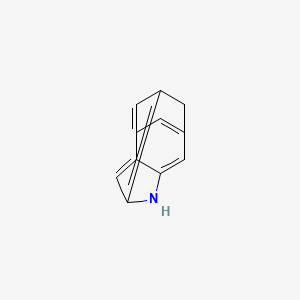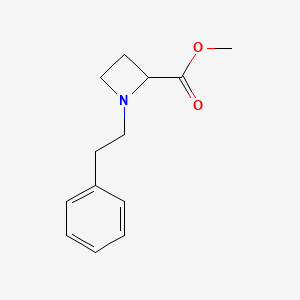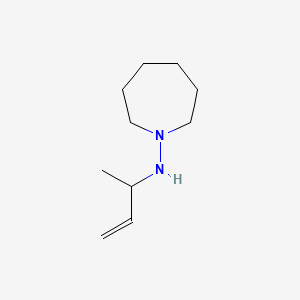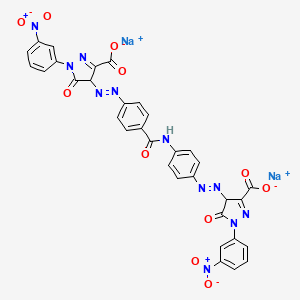
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups and pyrazole rings, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the formation of pyrazole rings and azo linkages. The synthetic route typically starts with the preparation of 1H-pyrazole-3-carboxylic acid, followed by the introduction of azo groups through diazotization and coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like sulfuric acid or aluminum chloride.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols or amines, forming new azo compounds.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The azo groups can undergo reduction to form amines, which may interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this compound stands out due to its multiple azo and nitro groups, which confer unique chemical and biological properties. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but may lack the azo or nitro groups.
Azo compounds: These compounds contain azo linkages but may not have the same pyrazole structure.
Nitroaromatic compounds: These compounds have nitro groups attached to aromatic rings but may not have the same complexity as the target compound.
Propriétés
Numéro CAS |
65104-25-8 |
|---|---|
Formule moléculaire |
C33H19N11Na2O11 |
Poids moléculaire |
791.5 g/mol |
Nom IUPAC |
disodium;4-[[4-[[4-[[3-carboxylato-1-(3-nitrophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H21N11O11.2Na/c45-29(17-7-9-19(10-8-17)35-37-25-27(32(48)49)39-41(30(25)46)21-3-1-5-23(15-21)43(52)53)34-18-11-13-20(14-12-18)36-38-26-28(33(50)51)40-42(31(26)47)22-4-2-6-24(16-22)44(54)55;;/h1-16,25-26H,(H,34,45)(H,48,49)(H,50,51);;/q;2*+1/p-2 |
Clé InChI |
MALDUBMOKWLPKA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
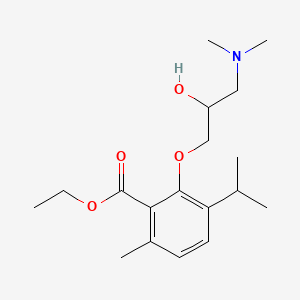
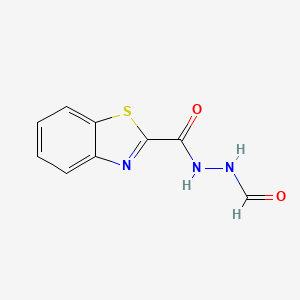

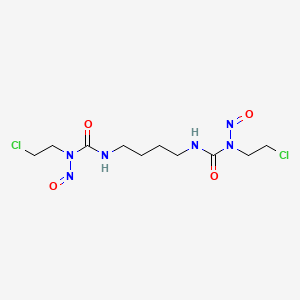
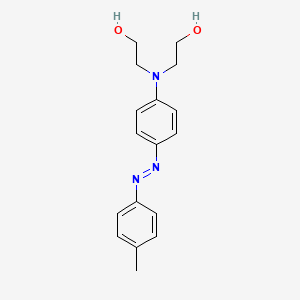
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

